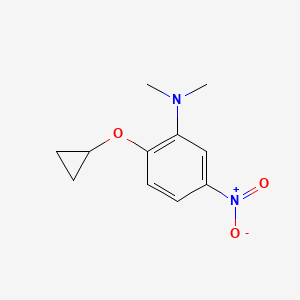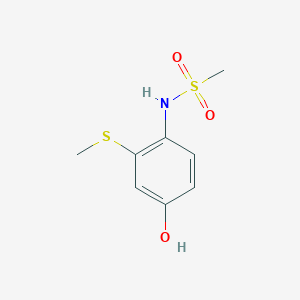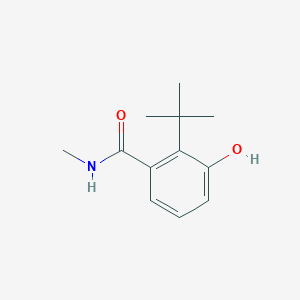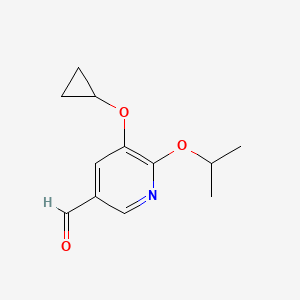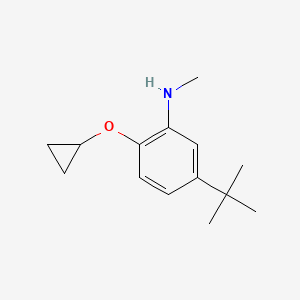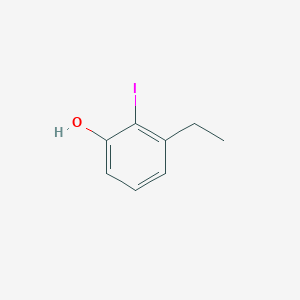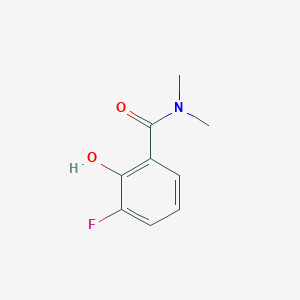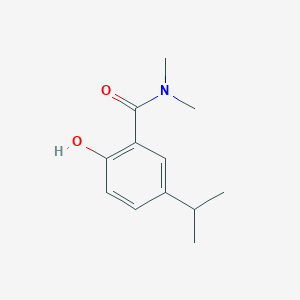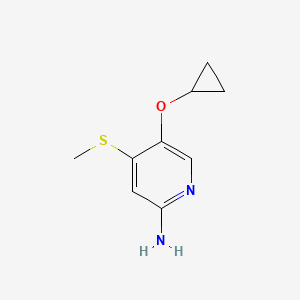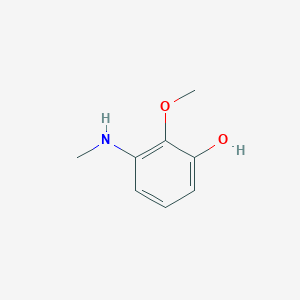
2-Methoxy-3-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(methylamino)phenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(methylamino)phenol typically involves the methylation of 3-amino-2-methoxyphenol. One common method is the reaction of 3-amino-2-methoxyphenol with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitro compounds (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted phenols.
Applications De Recherche Scientifique
2-Methoxy-3-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound may also inhibit certain enzymes or modulate signaling pathways involved in inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison
Compared to similar compounds, 2-Methoxy-3-(methylamino)phenol is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. For instance, the presence of the methoxy group at the 2-position and the methylamino group at the 3-position can enhance its antioxidant properties and make it more effective in certain applications .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-methoxy-3-(methylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c1-9-6-4-3-5-7(10)8(6)11-2/h3-5,9-10H,1-2H3 |
Clé InChI |
OUBSOQBZYHGCRX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=CC=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


